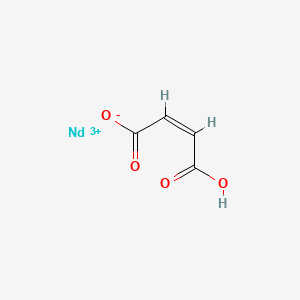

(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)は、ネオジムイオン(Nd^3+)が(Z)-4-ヒドロキシ-4-オキソブト-2-エノエートと錯形成した配位化合物です。

製法

合成経路および反応条件

(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)の合成は、通常、ネオジム塩と(Z)-4-ヒドロキシ-4-オキソブト-2-エノ酸を制御された条件下で反応させることによって行われます。反応は通常、水性または有機溶媒中で行われ、pHを調整して錯体の形成を促進します。温度や時間などの反応条件は、化合物の最大収率と純度を確保するために最適化されています。

工業生産方法

工業的な設定では、(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)の生産には、大規模なバッチプロセスまたは連続プロセスが用いられる場合があります。温度、pH、濃度などの反応パラメータを正確に制御するための自動システムの使用は、品質の均一性と高収率を実現するために不可欠です。結晶化、濾過、クロマトグラフィーなどの精製技術が、目的の生成物を単離するために用いられます。

化学反応解析

反応の種類

(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)は、以下のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、より高い酸化状態の種を形成することができます。

還元: 還元反応により、ネオジムイオンをより低い酸化状態に変換することができます。

置換: (Z)-4-ヒドロキシ-4-オキソブト-2-エノエートリガンドが他のリガンドと置き換わるリガンド交換反応が起こる可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまなリガンドなどがあります。これらの反応の条件は、目的の結果によって異なり、温度、溶媒、pHなどの要因が重要な役割を果たします。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化によりネオジム酸化物が生成される場合がありますが、還元によりネオジム金属またはより低い酸化状態の錯体が生成される可能性があります。置換反応により、異なるリガンドを持つ新しい配位化合物が生成されます。

科学研究の応用

化学

化学では、(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)は、さまざまな有機反応の触媒として使用されています。そのユニークな配位環境により、重合やクロスカップリングなどの反応を促進することができます。

生物学

この化合物は、特に金属イオンと生体分子の相互作用の研究において、生物学的研究に潜在的な用途があります。これは、生物系におけるネオジムの役割とその潜在的な治療的用途を調査するために使用できます。

医学

医学では、(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)は、診断画像技術における潜在的な用途と、治療薬としての用途が検討されています。そのユニークな特性により、標的薬物送達および画像造影剤の候補となっています。

産業

産業用途では、この化合物は、高性能磁石や電子部品などの高度な材料の製造に使用されています。さまざまなリガンドと安定な錯体を形成する能力は、材料科学および工学において価値があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) typically involves the reaction of neodymium salts with (Z)-4-hydroxy-4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the complex. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) may involve large-scale batch or continuous processes. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and concentration, is essential to achieve consistent quality and high yield. Purification techniques such as crystallization, filtration, and chromatography are employed to isolate the desired product.

化学反応の分析

Types of Reactions

(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: Reduction reactions can convert the neodymium ion to a lower oxidation state.

Substitution: Ligand exchange reactions can occur, where the (Z)-4-hydroxy-4-oxobut-2-enoate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield neodymium oxides, while reduction could produce neodymium metal or lower oxidation state complexes. Substitution reactions result in new coordination compounds with different ligands.

科学的研究の応用

Chemistry

In chemistry, (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as polymerization and cross-coupling.

Biology

The compound has potential applications in biological research, particularly in the study of metal ion interactions with biological molecules. It can be used to investigate the role of neodymium in biological systems and its potential therapeutic applications.

Medicine

In medicine, (Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is being explored for its potential use in diagnostic imaging and as a therapeutic agent. Its unique properties make it a candidate for targeted drug delivery and imaging contrast agents.

Industry

In industrial applications, the compound is used in the production of advanced materials, such as high-performance magnets and electronic components. Its ability to form stable complexes with various ligands makes it valuable in material science and engineering.

作用機序

(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)がその効果を発揮するメカニズムには、ネオジムイオンが(Z)-4-ヒドロキシ-4-オキソブト-2-エノエートリガンドと配位することが含まれます。この配位により、ネオジムイオンの電子構造が変化し、さまざまな化学反応に関与することが可能になります。関与する分子標的および経路は、触媒作用や生物学的相互作用など、特定の用途によって異なります。

類似の化合物との比較

類似の化合物

- (Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ランタン(3+)

- (Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;セリウム(3+)

- (Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;プラセオジム(3+)

独自性

(Z)-4-ヒドロキシ-4-オキソブト-2-エノエート;ネオジム(3+)は、磁気特性や電子特性など、ネオジムイオンの特定の特性によってユニークです。これらの特性は、他のランタノイドを含む類似の化合物とは異なり、特定の磁気的または電子的機能を必要とする用途において特に価値があります。

類似化合物との比較

Similar Compounds

- (Z)-4-hydroxy-4-oxobut-2-enoate;lanthanum(3+)

- (Z)-4-hydroxy-4-oxobut-2-enoate;cerium(3+)

- (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+)

Uniqueness

(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) is unique due to the specific properties of the neodymium ion, such as its magnetic and electronic characteristics. These properties differentiate it from similar compounds involving other lanthanides, making it particularly valuable in applications requiring specific magnetic or electronic functionalities.

特性

CAS番号 |

14533-03-0 |

|---|---|

分子式 |

C4H3NdO4+2 |

分子量 |

259.31 g/mol |

IUPAC名 |

(Z)-4-hydroxy-4-oxobut-2-enoate;neodymium(3+) |

InChI |

InChI=1S/C4H4O4.Nd/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-; |

InChIキー |

JKOGKIJIPCVHON-ODZAUARKSA-M |

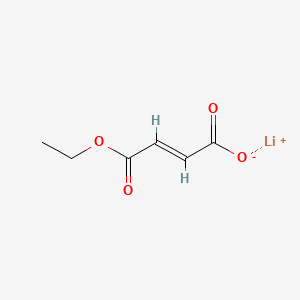

異性体SMILES |

C(=C\C(=O)[O-])\C(=O)O.[Nd+3] |

正規SMILES |

C(=CC(=O)[O-])C(=O)O.[Nd+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。